molecular formula C16H18N2O4 B5809471 (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine

(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine

Cat. No. B5809471
M. Wt: 302.32 g/mol
InChI Key: ZCKXFQVHIPGHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine, also known as DMNB, is a chemical compound that has been widely used in scientific research due to its unique properties. DMNB is a derivative of benzylamine and contains two different functional groups, which make it an ideal candidate for various applications.

Mechanism of Action

The mechanism of action of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is not fully understood. However, it is believed that (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine binds to biological molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is also known to undergo a fluorescence resonance energy transfer (FRET) process, which allows for the detection of biological molecules.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations commonly used in scientific research. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has also been shown to be stable under physiological conditions, making it an ideal candidate for in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is its high selectivity for biological molecules. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine can selectively bind to proteins and DNA, allowing for the detection of these molecules in complex biological samples. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is also relatively easy to synthesize and has a high yield. However, (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has some limitations for lab experiments. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is not suitable for the detection of small molecules, such as drugs, due to its large size. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is also not suitable for in vivo imaging due to its limited tissue penetration.

Future Directions

There are several future directions for the use of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine in scientific research. One direction is the development of new biosensors using (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine for the detection of various analytes. Another direction is the use of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine in the development of new imaging agents for the detection of biological molecules in vivo. Additionally, (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine could be used in the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis method of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with sodium borohydride to produce 3,4-dimethoxybenzyl alcohol. The second step involves the reaction of 3,4-dimethoxybenzyl alcohol with 3-nitrobenzyl chloride in the presence of a base to produce (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine. The yield of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is typically around 60-70%.

Scientific Research Applications

(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has been widely used in scientific research as a fluorescent probe for the detection of biological molecules. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine can selectively bind to proteins and DNA, making it an ideal candidate for the detection of these molecules. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and urea.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-15-7-6-13(9-16(15)22-2)11-17-10-12-4-3-5-14(8-12)18(19)20/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKXFQVHIPGHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5571027

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